molecular formula C22H18N4O2S B2967059 N-benzyl-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide CAS No. 1251688-10-4

N-benzyl-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Cat. No.: B2967059
CAS No.: 1251688-10-4
M. Wt: 402.47
InChI Key: GLXCJHHDAQPLHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-benzyl-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, one oxygen atom, and two nitrogen atoms . The 1,2,4-oxadiazole ring is known to exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives involves several steps. The process typically starts with the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride . This is followed by basification of the product with potassium hydroxide . The specific synthesis process for “this compound” is not detailed in the available resources.

Scientific Research Applications

Antimicrobial Applications

Several studies have synthesized derivatives related to "N-benzyl-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide" to evaluate their antimicrobial properties. Fahim and Ismael (2019) explored the synthesis of novel sulphonamide derivatives, displaying significant antimicrobial activity against various strains, with compounds exhibiting high activity against most tested strains. This study underscores the potential of these compounds in the development of new antimicrobial agents (Fahim & Ismael, 2019).

Anticancer and Kinase Inhibition

The structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors were investigated by Stec et al. (2011), focusing on enhancing metabolic stability. This research provides valuable insights into designing compounds with potential anticancer properties (Stec et al., 2011). Additionally, Fallah-Tafti et al. (2011) synthesized thiazolyl N-benzyl-substituted acetamide derivatives, including compounds with significant Src kinase inhibitory and anticancer activities, highlighting the therapeutic potential of these molecules in cancer treatment (Fallah-Tafti et al., 2011).

Antitumor Evaluation

The antitumor activities of certain N-substituted-2-amino-1,3,4-thiadiazoles were also explored, demonstrating promising results in cytotoxicity and antioxidant activities. This study illustrates the potential application of these compounds in antitumor therapies (Hamama et al., 2013).

Enzyme Inhibition for Neurodegenerative Diseases

N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide were synthesized and shown to be active against enzymes like acetylcholinesterase (AChE), suggesting their potential use in treating neurodegenerative diseases (Siddiqui et al., 2013).

Future Directions

The future directions for research on “N-benzyl-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide” and similar compounds could involve further exploration of their biological activities and potential applications as anti-infective agents . Additionally, more studies could be conducted to elucidate their synthesis processes, chemical reactions, mechanisms of action, and safety profiles.

Properties

IUPAC Name

N-benzyl-2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2S/c27-19(23-13-16-7-3-1-4-8-16)15-29-20-12-11-18(14-24-20)22-25-21(26-28-22)17-9-5-2-6-10-17/h1-12,14H,13,15H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXCJHHDAQPLHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.